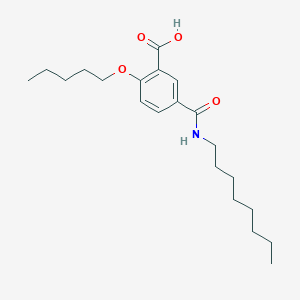
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids. This compound is characterized by the presence of an octylcarbamoyl group and a pentyloxy group attached to the benzoic acid core. It is a white crystalline solid that is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid typically involves the following steps:
Formation of the Octylcarbamoyl Group: This step involves the reaction of octylamine with phosgene to form octyl isocyanate.
Attachment of the Octylcarbamoyl Group: The octyl isocyanate is then reacted with 5-amino-2-(pentyloxy)benzoic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and pentyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler compound with a carboxyl group attached to a benzene ring.
Benzamide: Contains an amide group attached to the benzene ring.
Benzonitrile: Contains a nitrile group attached to the benzene ring.
Uniqueness
5-(Octylcarbamoyl)-2-(pentyloxy)benzoic acid is unique due to the presence of both an octylcarbamoyl group and a pentyloxy group, which confer distinct chemical and physical properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to simpler benzoic acid derivatives.
Propriétés
Numéro CAS |
89366-48-3 |
|---|---|
Formule moléculaire |
C21H33NO4 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
5-(octylcarbamoyl)-2-pentoxybenzoic acid |
InChI |
InChI=1S/C21H33NO4/c1-3-5-7-8-9-10-14-22-20(23)17-12-13-19(18(16-17)21(24)25)26-15-11-6-4-2/h12-13,16H,3-11,14-15H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
BULYPFJVLRHXEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)OCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



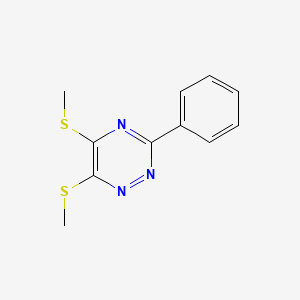
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)


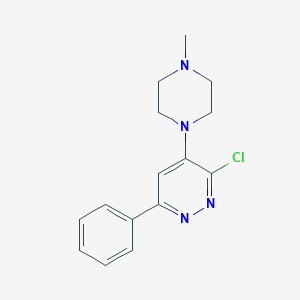
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
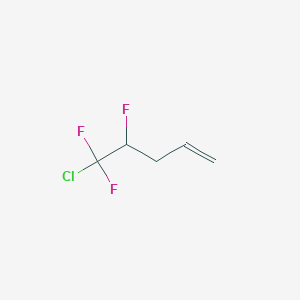
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
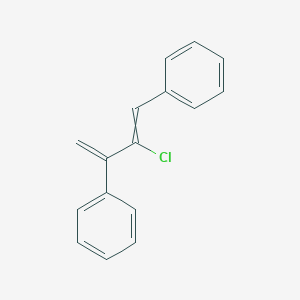
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)

